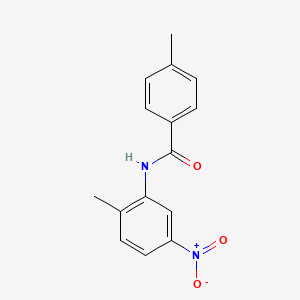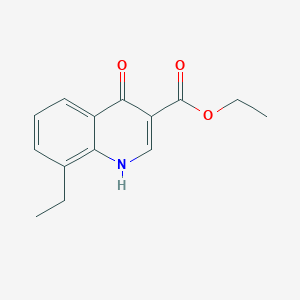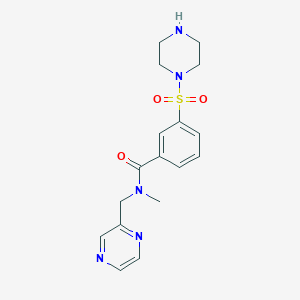
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.10044231 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic and Structural Analysis
The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, a compound similar to 4-methyl-N-(2-methyl-5-nitrophenyl)benzamide, was analyzed to understand its molecular configuration and intermolecular interactions. The study revealed the compound crystallizes in the orthorhombic space group, with detailed unit cell dimensions and dihedral angles provided, highlighting the compound's potential for further applications in material science and molecular engineering (Saeed, Hussain, & Flörke, 2008).
Antidiabetic and Antimicrobial Potential
A series of derivatives of this compound were synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes. Among them, specific derivatives demonstrated potent inhibitory effects, showcasing the compound's potential in developing new antidiabetic agents. Furthermore, these derivatives exhibited significant antimicrobial activity against various pathogens, indicating their versatility in medicinal chemistry (Thakal, Singh, & Singh, 2020).
Material Science and Optical Properties
In material science, N-(2-methyl-5-nitro-phenyl)benzamide was synthesized and its single crystal grown via slow evaporation technique. This research focused on the compound's crystallography, including space group and lattice parameters, and explored its physical properties such as thermal stability and second harmonic generation efficiency. The findings highlight its potential application in the field of optoelectronics and as a material for nonlinear optical devices (Prabukanthan et al., 2021).
Corrosion Inhibition
A study on the corrosion inhibition properties of N-phenyl-benzamide derivatives, including N-(4-nitrophenyl)benzamide, demonstrated their effectiveness in protecting mild steel against acidic corrosion. This research provides insights into the structural factors influencing corrosion inhibition efficiency and highlights the application of these compounds in industrial corrosion protection (Mishra et al., 2018).
Chemosensors for Cyanide Detection
N-nitrophenyl benzamide derivatives were developed as chemosensors for cyanide detection in aqueous environments, leveraging the strong affinity of cyanide towards acyl carbonyl carbon. These compounds' high selectivity towards CN− ion makes them practical tools for monitoring cyanide concentrations in water samples, showcasing an environmental application of the compound (Sun, Wang, & Guo, 2009).
Propiedades
IUPAC Name |
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-6-12(7-4-10)15(18)16-14-9-13(17(19)20)8-5-11(14)2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBOFOAAFQFDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)
![2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B5596353.png)



![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5596383.png)
![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)
